
(4-Isobutylphenyl)plumbanetriyl Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Isobutylphenyl)plumbanetriyl Triacetate, also known as IBTA, is a compound that has been gaining interest in the scientific community due to its potential applications in various fields. IBTA is a plumbagin derivative that has been synthesized using a unique method.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Synthesis of Novel Derivatives
A study by Makhlouf and Maklad (2004) focused on synthesizing novel derivatives of N-arylidene-N’-[5-(4-isobutylphenyl)-[1,2,4] – triazin-3-yl] hydrazines and related compounds, showcasing the chemical versatility of (4-isobutylphenyl)plumbanetriyl triacetate derivatives. The synthesized compounds displayed significant analgesic and anti-inflammatory activities (Makhlouf & Maklad, 2004).
Green Synthesis in Pharmaceutical Applications
The work by Wolfson et al. (2009) demonstrated the use of glycerol triacetate as a green solvent in the synthesis of isoamyl acetate, indicating the potential for environmentally friendly methodologies in pharmaceutical manufacturing that could involve (4-isobutylphenyl)plumbanetriyl triacetate (Wolfson et al., 2009).
Corrosion Inhibition and Material Science
- Corrosion Inhibition in Acidic Media: Bentiss et al. (2007) researched the use of triazole derivatives, including those related to (4-isobutylphenyl)plumbanetriyl triacetate, as corrosion inhibitors for mild steel in acidic environments. This application is crucial for material preservation in various industrial contexts (Bentiss et al., 2007).
Environmental and Analytical Chemistry
- Lead Detection in Foods and Beverages: Marrero et al. (2003) explored the use of acid oxidant mixtures, which can be related to the chemistry of (4-isobutylphenyl)plumbanetriyl triacetate, in the detection of lead in foods and beverages. This demonstrates the potential for such compounds in enhancing analytical techniques for environmental and food safety monitoring (Marrero et al., 2003).
Eigenschaften
CAS-Nummer |
74610-74-5 |
|---|---|
Molekularformel |
C16H23O6Pb-3 |
Molekulargewicht |
518.554 |
IUPAC-Name |
lead;5-(2-methylpropyl)cyclohexa-1,2,4-triene;triacetate |
InChI |
InChI=1S/C10H14.3C2H4O2.Pb/c1-9(2)8-10-6-4-3-5-7-10;3*1-2(3)4;/h4-6,9H,7-8H2,1-2H3;3*1H3,(H,3,4);/p-3 |
InChI-Schlüssel |
ANSJUSPNALDCDZ-UHFFFAOYSA-K |
SMILES |
CC(C)CC1=CC=C=CC1.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb] |
Synonyme |
Tris(acetyloxy)[4-(2-methylpropyl)phenyl]-plumbane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







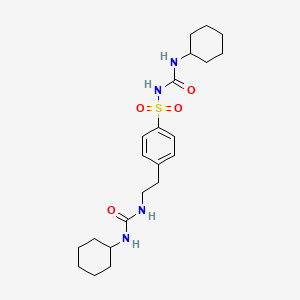
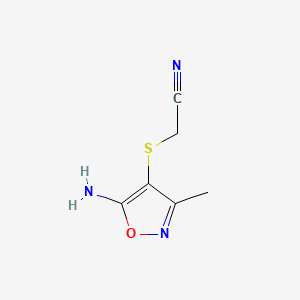
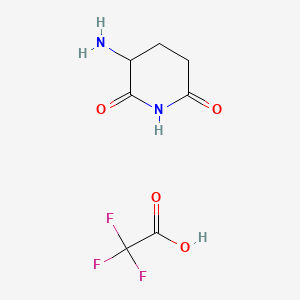

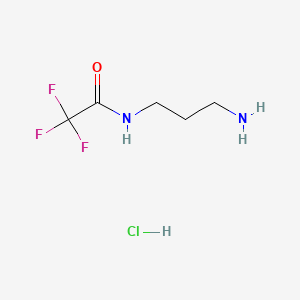
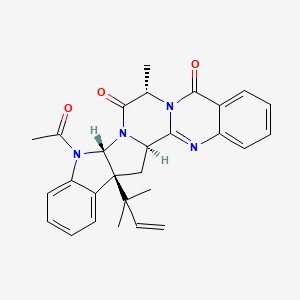
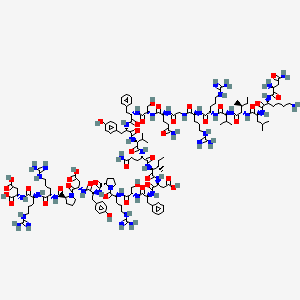
![6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine](/img/structure/B585555.png)
